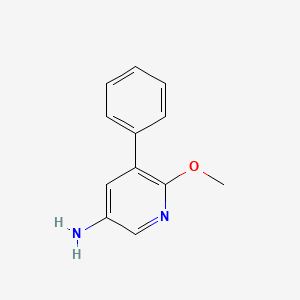
6-methoxy-5-phenyl-3-Pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-5-phenyl-3-Pyridinamine is a heterocyclic compound that features a pyridine ring substituted with methoxy and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-phenyl-3-Pyridinamine typically involves the reaction of appropriate substituted pyridine derivatives with methoxy and phenyl substituents. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group onto the pyridine ring. The methoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxy-5-phenyl-3-Pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenated pyridine derivatives can be used with nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
6-Methoxy-5-phenyl-3-Pyridinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 6-Methoxy-5-phenyl-3-Pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
6-Methoxy-3-Pyridinamine: Lacks the phenyl group, which may result in different chemical and biological properties.
5-Phenyl-3-Pyridinamine:
6-Methoxy-5-phenyl-2-Pyridinamine: Positional isomer with different substitution pattern, leading to varied properties.
Uniqueness: 6-Methoxy-5-phenyl-3-Pyridinamine is unique due to the specific positioning of the methoxy and phenyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
6-methoxy-5-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H12N2O/c1-15-12-11(7-10(13)8-14-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3 |
Clé InChI |
CIOLWKPMLHJNBY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
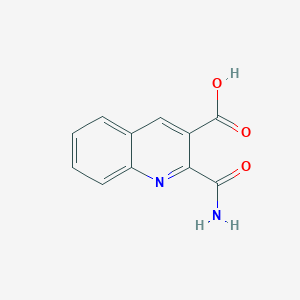
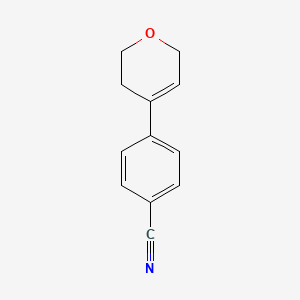
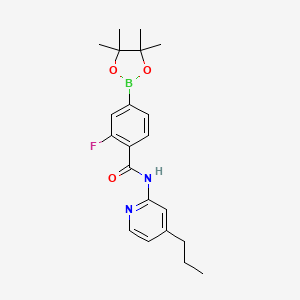
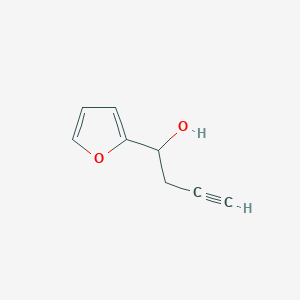
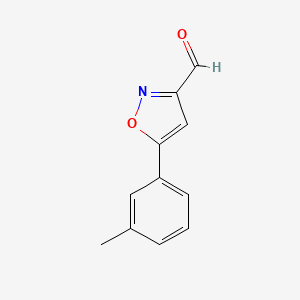
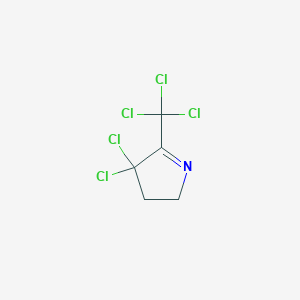
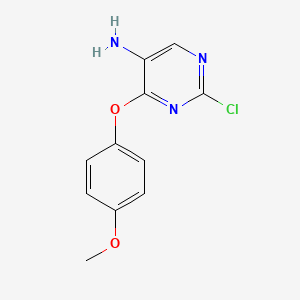
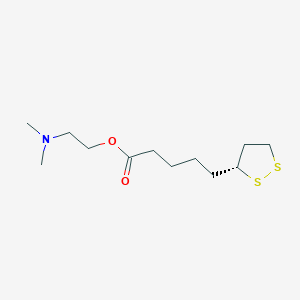
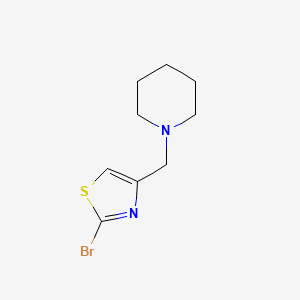
![1-ethyl-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8517612.png)
methyl}-4-methylpyridine](/img/structure/B8517615.png)
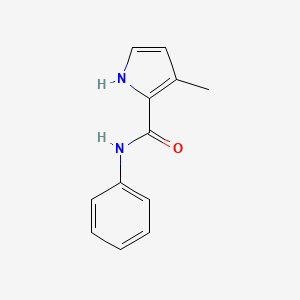
![4-[N-(2-Methoxyethyl)-N-(methyl)sulphamoyl]aniline](/img/structure/B8517643.png)

